molecular formula C7H4ClN3O2 B1362660 4-Chloro-5-nitro-1H-indazole CAS No. 907958-42-3

4-Chloro-5-nitro-1H-indazole

Cat. No.: B1362660
CAS No.: 907958-42-3
M. Wt: 197.58 g/mol
InChI Key: AXZCWGUWGPLXOR-UHFFFAOYSA-N
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Description

4-Chloro-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Biochemical Analysis

Biochemical Properties

4-Chloro-5-nitro-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide . This interaction is crucial as nitric oxide is a signaling molecule involved in various physiological processes, including vasodilation and immune response. Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further highlighting its biochemical significance.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit cell growth in certain cancer cell lines, such as colon and melanoma cells . This inhibition is likely due to its impact on cell signaling pathways that regulate cell proliferation and apoptosis. Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with nitric oxide synthase results in the inhibition of this enzyme, thereby reducing the production of nitric oxide . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions ultimately lead to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties, which can influence the long-term effects on cellular function. In both in vitro and in vivo studies, the temporal effects of this compound have been observed, with some studies reporting sustained effects on cell signaling and metabolism over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . For instance, its interaction with nitric oxide synthase can influence the production of nitric oxide, which in turn affects various metabolic processes. Additionally, this compound may interact with other enzymes involved in the metabolism of amino acids, lipids, and carbohydrates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments . Once inside the cell, this compound can bind to various proteins, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules, thereby modulating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-nitro-1H-indazole typically involves the nitration of 4-chloro-1H-indazole. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atoms in the indazole ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon, or iron powder in acidic medium.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

    Reduction: 4-Amino-5-nitro-1H-indazole.

    Substitution: 4-Substituted-5-nitro-1H-indazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-nitro-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

Comparison with Similar Compounds

    4-Chloro-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-1H-indazole: Lacks the chlorine atom, which affects its substitution reactions.

    4-Bromo-5-nitro-1H-indazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness: 4-Chloro-5-nitro-1H-indazole is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields.

Properties

IUPAC Name

4-chloro-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZCWGUWGPLXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327849
Record name 4-Chloro-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907958-42-3
Record name 4-Chloro-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-nitro-1H-indazole
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